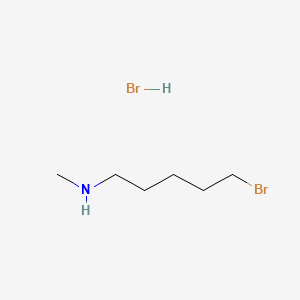

(5-bromopentyl)(methyl)amine hydrobromide

説明

(5-Bromopentyl)(methyl)amine hydrobromide is a brominated alkylamine salt characterized by a pentyl chain substituted with a bromine atom at the 5-position and a methylamine group. Hydrobromide salts, such as this compound, are typically water-soluble and used in pharmaceutical synthesis to enhance stability or bioavailability .

Brominated alkylamines often exhibit varied biological activities depending on substituent positioning and chain length .

特性

IUPAC Name |

5-bromo-N-methylpentan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrN.BrH/c1-8-6-4-2-3-5-7;/h8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWQQTQORYVQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Br2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromopentyl)(methyl)amine hydrobromide typically involves the reaction of 5-bromopentylamine with methylamine in the presence of hydrobromic acid. The reaction conditions are usually mild, and the process can be carried out at room temperature. The general reaction scheme is as follows:

5-bromopentylamine+methylamine+HBr→(5-bromopentyl)(methyl)amine hydrobromide

Industrial Production Methods

In an industrial setting, the production of (5-bromopentyl)(methyl)amine hydrobromide can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of phase-transfer catalysts can further enhance the efficiency of the reaction.

化学反応の分析

Types of Reactions

(5-bromopentyl)(methyl)amine hydrobromide undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

Oxidation: The amine group can be oxidized to form corresponding oxides or other nitrogen-containing compounds.

Reduction: The compound can be reduced to form primary or secondary amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic substitution: Products include azides, nitriles, and thioethers.

Oxidation: Products include nitroso compounds and oximes.

Reduction: Products include primary and secondary amines.

科学的研究の応用

(5-bromopentyl)(methyl)amine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (5-bromopentyl)(methyl)amine hydrobromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The amine group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.

類似化合物との比較

Structural and Functional Analogues

Table 1: Structural and Pharmacological Comparison of Hydrobromide Salts

Pharmacological Activity

Anticancer Agents

- Thiazole-derived hydrobromides (e.g., [3-allyl-4-(4-methoxyphenyl)-3H-thiazole...] hydrobromide): Exhibit potent anticancer activity against leukemia, hepatocarcinoma, and cervix carcinoma cells (IC₅₀ = 63.1 µg/mL for KB3-1 cells) . The trifluoromethylphenyl group enhances lipophilicity and target binding, while the thiazole ring contributes to cytotoxicity .

- (5-Bromopentyl)(methyl)amine hydrobromide : Lacks direct evidence but shares structural motifs (brominated alkyl chain) with compounds showing antiproliferative effects. Bromine’s electron-withdrawing properties may stabilize reactive intermediates in cancer cells .

Central Nervous System (CNS) Targets

- Dopamine agonists (e.g., SKF-82958): Activate D1 receptors with moderate efficacy (contraversive circling in MPTP-induced primates). Brominated analogues like (5-bromopentyl)(methyl)amine may exhibit similar receptor modulation but require empirical validation .

Physicochemical Properties

- Solubility : Hydrobromide salts (e.g., eletriptan hydrobromide) are generally water-soluble, enhancing bioavailability in oral formulations .

- Stability : Brominated alkylamines may degrade under alkaline conditions due to HBr dissociation. Stability studies for (5-bromopentyl)(methyl)amine hydrobromide are unreported but inferred from analogues .

生物活性

(5-bromopentyl)(methyl)amine hydrobromide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of amines that are often studied for their pharmacological properties, including their interactions with various biological targets. This article provides an overview of the biological activity of (5-bromopentyl)(methyl)amine hydrobromide, supported by relevant data tables and findings from recent research.

Chemical Structure and Properties

(5-bromopentyl)(methyl)amine hydrobromide can be structurally represented as follows:

- Molecular Formula : C₇H₁₄Br₂N

- Molecular Weight : 253.01 g/mol

The presence of the bromine atom and the amine functional group suggests potential reactivity and interaction with biological systems, particularly through mechanisms involving receptor binding and enzyme modulation.

The biological activity of (5-bromopentyl)(methyl)amine hydrobromide is primarily attributed to its ability to interact with specific receptors and enzymes. The compound's structure allows it to participate in hydrogen bonding and electrostatic interactions, which enhances its affinity for biological targets.

Key Mechanisms:

- Receptor Binding : The amine group can engage in ionic interactions with negatively charged residues in receptor binding sites.

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of (5-bromopentyl)(methyl)amine hydrobromide through various assays and experimental models.

Table 1: Summary of Biological Activity Findings

Case Studies

- Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that (5-bromopentyl)(methyl)amine hydrobromide exhibited significant antimicrobial properties, particularly against Gram-positive bacteria. The disk diffusion method revealed clear zones of inhibition, indicating effective bacterial growth suppression.

- Cytotoxic Effects : Research into the cytotoxic effects on cancer cell lines showed that the compound induced apoptosis at concentrations as low as 25 µM. This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanisms of action and specificity toward different cancer types.

- Neuropharmacological Effects : Investigations into the compound's effect on neurotransmitter systems revealed that it acts as a moderate inhibitor of acetylcholinesterase, which could have implications for treating neurodegenerative diseases like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。